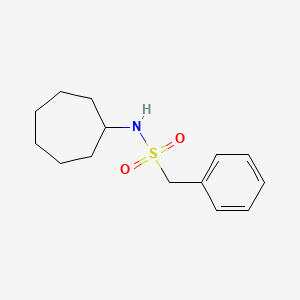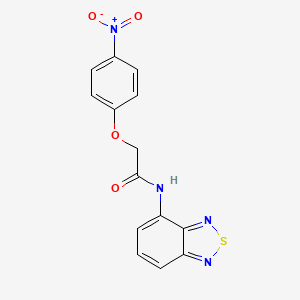![molecular formula C16H14N4O2S B5502969 4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide” is a compound that contains a benzimidazole nucleus . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide”, often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . One method involves the reaction of o-phenylenediamines with carboxylic acids . The reaction proceeds readily in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .
Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
In the synthesis process, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, including our compound, have shown promise as antiviral agents. They inhibit viral replication by targeting essential viral enzymes or proteins. Researchers have explored their potential against viruses like HIV, influenza, and herpes simplex virus (HSV) .
Antitumor Properties
The compound’s structure suggests potential antitumor activity. It may interfere with cancer cell growth, induce apoptosis, or inhibit angiogenesis. Further studies are needed to validate its efficacy against specific cancer types .
DNA/RNA Binding Ligand
Due to its benzimidazole moiety, this compound could interact with DNA and RNA. Investigating its binding affinity and mode of interaction could reveal insights into its therapeutic applications .
Anti-Alzheimer Potential
Benzimidazole derivatives have been explored as anti-Alzheimer agents. Their ability to modulate neurotransmitter systems and reduce oxidative stress makes them interesting candidates for neurodegenerative diseases .
Antidiabetic Effects
Some benzimidazole derivatives exhibit antidiabetic properties by influencing glucose metabolism or insulin signaling pathways. Our compound’s structure warrants further investigation in this context .
Antiparasitic Activity
Benzimidazoles are known for their anthelmintic properties. They target parasitic worms and have been used to treat helminth infections. Our compound’s thio group may enhance its efficacy .
Antimicrobial Potential
The compound’s benzimidazole scaffold suggests antimicrobial activity. It could inhibit bacterial or fungal growth, making it relevant for infectious disease research .
Antiquorum-Sensing Effects
Quorum sensing plays a crucial role in bacterial communication and virulence. Benzimidazole derivatives have been investigated as potential antiquorum-sensing agents, disrupting bacterial communication pathways .
Antimalarial Applications
Given its structural features, our compound might exhibit antimalarial effects. Malaria remains a global health concern, and novel compounds are continually sought for drug development .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a key component of this compound, are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery .
Mode of Action
It’s known that benzimidazole derivatives can interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, anti-hiv, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Result of Action
It’s known that benzimidazole derivatives can exhibit a wide range of biological activities . For instance, certain benzimidazole derivatives have shown potent anticancer effects .
Future Directions
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions for “4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide” and similar compounds could involve further exploration of these activities and potential applications in drug discovery .
properties
IUPAC Name |
4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15(22)10-5-7-11(8-6-10)18-14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H2,17,22)(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYQVNZZTXAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)


![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)